molecular formula C6H10O3 B026750 D,L-Mevalonic Acid Lactone-d3 CAS No. 61219-76-9

D,L-Mevalonic Acid Lactone-d3

Cat. No.: B026750
CAS No.: 61219-76-9
M. Wt: 133.16 g/mol
InChI Key: JYVXNLLUYHCIIH-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D,L-Mevalonic Acid Lactone-d3 is a deuterated form of D,L-Mevalonic Acid Lactone, a compound that plays a crucial role in the biosynthesis of terpenes and steroids. This compound is often used as a stable isotope-labeled standard in various biochemical and pharmaceutical research applications .

Mechanism of Action

Target of Action

D,L-Mevalonic Acid Lactone-d3 is a labeled metabolite . It is the δ-lactone form of mevalonic acid , which is a precursor in the mevalonate pathway . This pathway is crucial for several important biological processes, including the synthesis of cholesterol, proteins, and other essential biomolecules.

Mode of Action

The compound interacts with its targets in the mevalonate pathway. It is converted into mevalonic acid in the body, which then participates in the mevalonate pathway

Biochemical Pathways

The mevalonate pathway, which this compound is involved in, is responsible for the production of several key biomolecules. These include cholesterol, certain proteins, and other molecules essential for cellular function and integrity .

Result of Action

This compound, through its participation in the mevalonate pathway, contributes to the production of essential biomolecules. It has been reported to induce depolarization and swelling, decrease NADPH content and aconitase (ACO) activity, and increase malondialdehyde (MDA) production in calcium-loaded rat brain mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: D,L-Mevalonic Acid Lactone-d3 can be synthesized through several methods. One common approach involves the desymmetrization of a meso-dialdehyde intermediate. This process typically involves multiple steps, starting from cyclopentadiene . The preparation of the meso-dialdehyde intermediate involves reactions such as oxidation and reduction, followed by cyclization to form the lactone ring .

Industrial Production Methods: Industrial production of this compound often involves the use of chiral pool materials and enzymatic synthesis. These methods aim to achieve high enantiomeric purity and yield. The use of chiral sulfoxides, 1,3-oxathianes, and axially dissymmetric binaphthyldiamines are some of the advanced methodologies employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: D,L-Mevalonic Acid Lactone-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into different biologically active compounds.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure high yield and purity .

Major Products Formed: The major products formed from the reactions of this compound include isopentenyl pyrophosphate and dimethylallyl pyrophosphate. These compounds are key intermediates in the biosynthesis of terpenes and steroids .

Scientific Research Applications

D,L-Mevalonic Acid Lactone-d3 has a wide range of scientific research applications. In chemistry, it is used as a stable isotope-labeled standard for mass spectrometry and nuclear magnetic resonance studies. In biology, it serves as a precursor in the biosynthesis of various isoprenoids, which are essential for cell signaling and growth .

In medicine, this compound is used to study the effects of statins, which inhibit the enzyme HMG-CoA reductase, thereby reducing cholesterol levels. It is also used in the development of drugs targeting the mevalonate pathway . In the industry, this compound is employed in the production of various terpenoids and steroids, which have applications in pharmaceuticals, cosmetics, and food additives .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to D,L-Mevalonic Acid Lactone-d3 include:

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in isotope-labeled studies. This labeling allows for precise tracking and analysis in biochemical and pharmaceutical research, providing insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

4-hydroxy-4-(trideuteriomethyl)oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVXNLLUYHCIIH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(CCOC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20487213
Record name D,L-Mevalonic Acid Lactone-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61219-76-9
Record name D,L-Mevalonic Acid Lactone-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D,L-Mevalonic Acid Lactone-d3
Reactant of Route 2
D,L-Mevalonic Acid Lactone-d3
Reactant of Route 3
D,L-Mevalonic Acid Lactone-d3
Reactant of Route 4
Reactant of Route 4
D,L-Mevalonic Acid Lactone-d3
Reactant of Route 5
D,L-Mevalonic Acid Lactone-d3
Reactant of Route 6
D,L-Mevalonic Acid Lactone-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.